molecular formula C18H16FNO3S2 B4584136 4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole

4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole

Cat. No.: B4584136
M. Wt: 377.5 g/mol
InChI Key: ZVQMFBUXUOPGDS-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including a fluorobenzenesulfonyl group, a phenyl group, and a propylsulfanyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or probes for studying biological pathways.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorobenzenesulfonyl group is known for its strong electron-withdrawing properties, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorobenzenesulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-phenyl-5-propylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c1-2-12-24-18-17(20-16(23-18)13-6-4-3-5-7-13)25(21,22)15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQMFBUXUOPGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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